N-cyclooctyl-4-methylbenzenesulfonamide
Description
N-Cyclooctyl-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a cyclooctyl group attached to the sulfonamide nitrogen and a methyl substituent on the benzene ring. The cyclooctyl group, an eight-membered saturated ring, introduces conformational flexibility and increased lipophilicity compared to smaller cycloalkyl substituents .
Properties
CAS No. |
16801-74-4 |
|---|---|
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-cyclooctyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-13-9-11-15(12-10-13)19(17,18)16-14-7-5-3-2-4-6-8-14/h9-12,14,16H,2-8H2,1H3 |
InChI Key |
YXSWGHDOGYIRBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2 |
Other CAS No. |
16801-74-4 |
solubility |
24.3 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
2.1 Structural and Conformational Differences
- Cyclooctyl vs. Cyclohexyl (): The cyclooctyl group in the target compound introduces greater conformational flexibility compared to the rigid chair conformation of cyclohexyl. This flexibility may reduce crystallinity, improving solubility in nonpolar solvents.
Cyclooctyl vs. Benzyl ():
The benzyl group in N-benzyl derivatives facilitates π-π stacking with aromatic residues in proteins, a feature absent in the cyclooctyl analogue. This difference could result in divergent pharmacological profiles, with benzyl derivatives being more suited for enzyme inhibition .Heterocyclic Analogues ():
Sulfonamides with oxazole rings exhibit enhanced antimicrobial activity due to the electron-withdrawing nature of the heterocycle, which may stabilize interactions with bacterial dihydropteroate synthase. The target compound lacks such a group, suggesting a different mechanism or application .
2.3 Physicochemical Properties
Hydrogen Bonding: Crystal structures of N-cyclohexyl and N-benzyl derivatives () reveal C–H···O interactions stabilizing their lattices. The cyclooctyl analogue may exhibit weaker intermolecular forces due to ring flexibility, leading to lower melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
